2,3-Dihydrobenzofuran-4-ol

Übersicht

Beschreibung

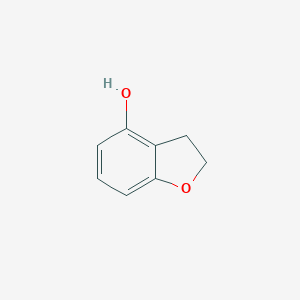

“2,3-Dihydrobenzofuran-4-ol” is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 . It is used for research and development purposes . It is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran .

Synthesis Analysis

The synthesis of this compound involves several methods. One method involves the use of a Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another method involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry .

Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems . The InChI code for this compound is 1S/C8H8O2/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-3,9H,4-5H2 .

Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it has been found that the biotransformation of 2,3-dihydrobenzofuran using intact cells of Pseudomonas putida UV4 has been investigated . Moreover, it is also involved in the construction of dihydrobenzofurans via a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes .

Physical and Chemical Properties Analysis

This compound is a white solid . It has a melting point of 75 °C and a predicted boiling point of 252.0±29.0 °C . Its density is predicted to be 1.260±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

2,3-Dihydrobenzofuran-Derivate haben signifikante zellwachstumshemmende Wirkungen in verschiedenen Arten von Krebszellen gezeigt, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs. Die Fähigkeit der Verbindung, das Wachstum von Krebszellen zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antitumortherapien .

Pharmazeutische Anwendungen

Benzofuran-Verbindungen sind für ihre umfangreichen pharmazeutischen Anwendungen bekannt. Zu den bemerkenswerten Beispielen gehören Amiodaron, Angelicin, Bergapten, Nodekenetin, Xanthotoxin und Usninsäure. Diese Verbindungen haben aufgrund ihrer bioaktiven Eigenschaften eine Reihe von therapeutischen Anwendungen .

Biotransformation

2,3-Dihydrobenzofuran kann unter Verwendung intakter Zellen von Pseudomonas putida UV4 biotransformiert werden. Dieser Prozess ist Teil der katalytischen Hydrodeoxygenierung von Benzofuran und hebt die Rolle der Verbindung als Zwischenprodukt bei biochemischen Transformationen hervor .

Molekulardynamik und ADMET-Studien

2,3-Dihydrobenzofurane wurden als chemische Entresols zur Gestaltung kleiner Verbindungsbibliotheken verwendet. Studien haben diese Verbindungen im Vergleich zu ausgewählten Derivaten von Arzneimitteln unter Verwendung von Molekül-Docking und -Dynamik sowie ADMET (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) untersucht, um die Bindungsaffinität zu untersuchen .

Wirkmechanismus

Target of Action

2,3-Dihydrobenzofuran-4-ol (DHB) is a versatile compound with a wide range of biological and pharmacological applications . It has been found to exhibit significant antimicrobial activity and anticancer activities .

Mode of Action

It has been suggested that the compound’s antimicrobial activity is associated with its interaction with the microbial cell membrane . The hydroxyl group at the 4-position of the benzofuran ring is thought to play a crucial role in this interaction .

Biochemical Pathways

For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis

Result of Action

The molecular and cellular effects of DHB’s action are largely dependent on its targets. For instance, in the context of its antimicrobial activity, DHB may disrupt the integrity of the microbial cell membrane, leading to cell death . In terms of its anticancer activity, DHB has been found to have significant cell growth inhibitory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHB. For instance, the production of DHB from biomass via fast pyrolysis has been found to be influenced by the lignin content of the biomass . Additionally, the solubility of DHB can be improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .

Safety and Hazards

When handling 2,3-Dihydrobenzofuran-4-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemische Analyse

Biochemical Properties

It has been shown to have potential interactions with various biomolecules . The binding affinity of 2,3-Dihydrobenzofuran-4-ol derivatives against certain pathogens has been studied, suggesting that it may interact with enzymes, proteins, and other biomolecules .

Cellular Effects

Derivatives of 2,3-Dihydrobenzofuran have been shown to have inhibitory effects against fungi, bacteria, and virus proteins . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies have shown that derivatives of 2,3-Dihydrobenzofuran can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459339 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144822-82-2 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

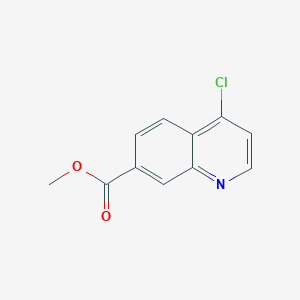

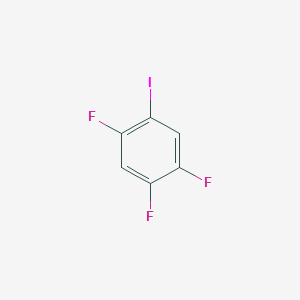

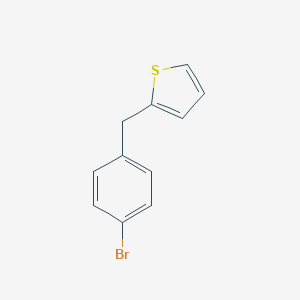

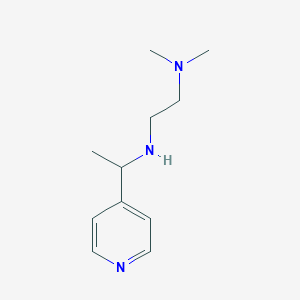

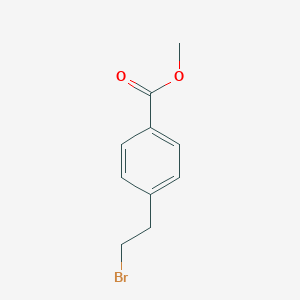

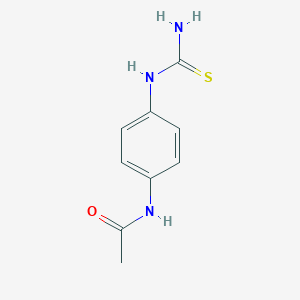

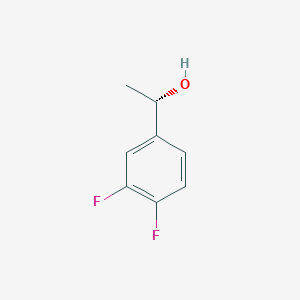

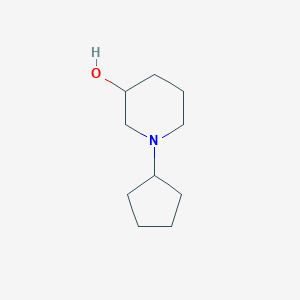

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)